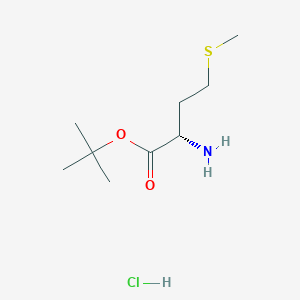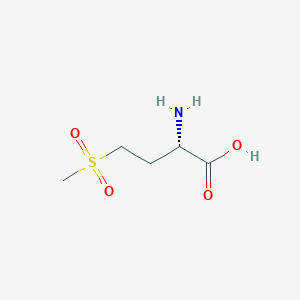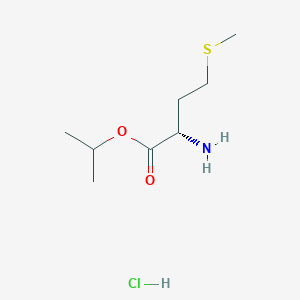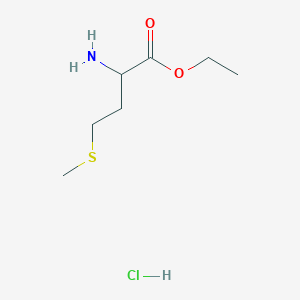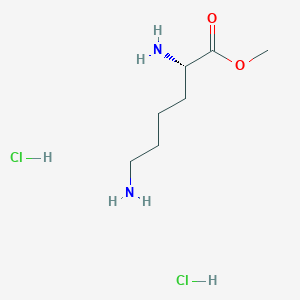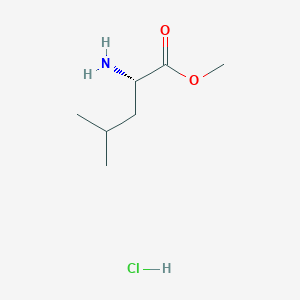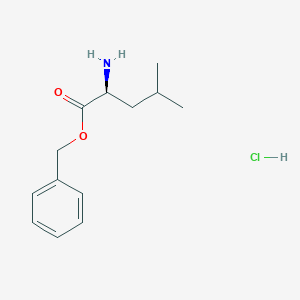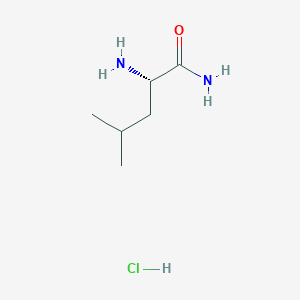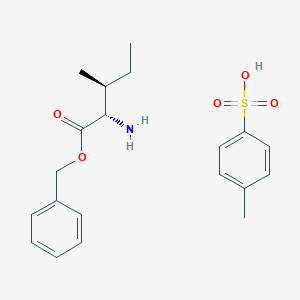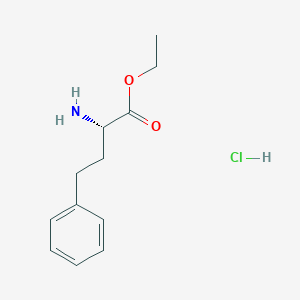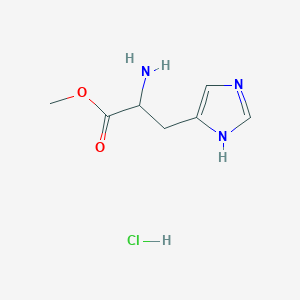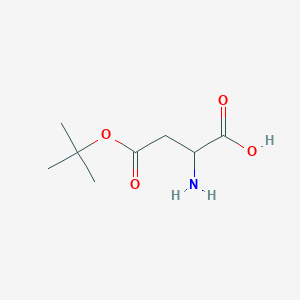
L-アスパラギン酸4-tert-ブチルエステル
概要
説明
“L-Aspartic acid 4-tert-butyl ester” is a protected form of L-Aspartic acid . L-Aspartic acid is a nonessential amino acid that is used to biosynthesize other amino acids within the human body .
Synthesis Analysis
The synthesis of “L-Aspartic acid 4-tert-butyl ester” involves the reaction of aspartic acid with isobutene in the presence of anhydrous p-methyl benzenesulfonic acid . The reaction yields a mixture of Asp (OtBu) 2, Asp (OtBu), and Asp-OtBu .
Molecular Structure Analysis
The molecular structure of “L-Aspartic acid 4-tert-butyl ester” consists of an aspartic acid molecule with a tert-butyl ester group attached .
Chemical Reactions Analysis
“L-Aspartic acid 4-tert-butyl ester” is suitable for solution phase peptide synthesis . It is also used in the synthesis of a tetrapeptide labelled with Carbon-13 .
Physical And Chemical Properties Analysis
“L-Aspartic acid 4-tert-butyl ester” has a molecular weight of 189.21 g/mol . Its empirical formula is C8H15NO4 . It has an optical activity of [α]20/D −9±2°, c = 2% in methanol: water (4:1) .
科学的研究の応用
L-アスパラギン酸4-tert-ブチルエステル: 科学研究への応用
トロンビン阻害: L-アスパラギン酸4-tert-ブチルエステルは、高選択的トロンビン阻害剤の合成に利用されます。 トロンビンは凝固カスケードにおける重要な酵素であり、その阻害は血栓の予防に不可欠です .
チオペプチド合成: この化合物は、チオペプチドの調製における前駆体として役立ちます . チオペプチドは、耐性菌株に対する潜在的な効果を示す抗生物質の一種です。
神経学的調査: 神経伝達物質との構造的類似性から、L-アスパラギン酸4-tert-ブチルエステルは、膜コンダクタンスと神経インパルス発生への影響を調べる神経学的調査で使用される場合があります .
チオアシル化剤: これは、チオアシル化剤の調製にも使用されます , ペプチド合成において価値があり、ペプチド鎖に硫黄原子を導入するために使用できます。
神経伝達物質模倣: この化合物はL-アスパラギン酸に似ているため、神経伝達物質研究において模倣薬またはアンタゴニストとして機能し、シナプス伝達や神経疾患に関する洞察を提供します。
分析標準品: L-アスパラギン酸4-tert-ブチルエステルは、分析目的の認定基準物質として入手可能で、神経学研究化学物質における正確で信頼性の高いデータ分析を保証します .
Safety and Hazards
作用機序
Target of Action
L-Aspartic acid 4-tert-butyl ester is a derivative of L-Aspartic acid . The primary targets of L-Aspartic acid are the neurons in the mammalian central nervous system . It increases membrane conductance of these neurons by voltage-dependent means .
Mode of Action
The compound interacts with its targets, the neurons, by increasing their membrane conductance . This interaction results in depolarization and the generation of nerve impulses that travel to key areas of the central nervous system .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of other amino acids within the human body . As a result, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks .
Pharmacokinetics
It’s known that the compound is soluble in methanol and dimethyl sulfoxide , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of L-Aspartic acid 4-tert-butyl ester’s action include the generation of nerve impulses that travel to key areas of the central nervous system . This results in increased neuronal activity and enhanced mental performance .
Action Environment
The action, efficacy, and stability of L-Aspartic acid 4-tert-butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and action in the body.
生化学分析
Biochemical Properties
L-Aspartic acid 4-tert-butyl ester plays a role in biochemical reactions by increasing membrane conductance of mammalian neurons by voltage-dependent means, causing depolarization and nerve impulses that travel to key areas of the central nervous system
Cellular Effects
It is known that L-Aspartic acid, from which this compound is derived, influences cell function
Molecular Mechanism
It is known that L-Aspartic acid, from which this compound is derived, exerts its effects at the molecular level
特性
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWMFBYWXMXRPD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184656 | |
| Record name | 4-tert-Butyl hydrogen L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3057-74-7 | |
| Record name | 4-(1,1-Dimethylethyl) hydrogen L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3057-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Aspartic acid 4-tert-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9KMG9QTL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the self-assembly properties of L-Aspartic acid 4-tert-butyl ester?
A: L-Aspartic acid 4-tert-butyl ester, when modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, exhibits intriguing self-assembly behavior in solution. [, ] This modified molecule, Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), forms rod-like structures at both low and high concentrations, and this morphology persists even upon heating. [] This is in contrast to the spherical assemblies observed for the similarly modified L-Glutamic acid derivative, highlighting the influence of side chain structure on self-assembly.
Q2: How does the molecular structure of L-Aspartic acid 4-tert-butyl ester influence its self-assembly?
A: While the exact mechanism of self-assembly for Fmoc-Asp(OtBu)-OH is still under investigation, the specific arrangement of its molecular features likely plays a crucial role. [] The presence of both hydrophobic (Fmoc group, tert-butyl ester) and hydrophilic (carboxylic acid) moieties within the molecule, along with the hydrogen bonding capacity of the aspartic acid backbone, likely drives the formation of ordered structures in solution. Further studies using techniques like NMR and FTIR are needed to elucidate the detailed interactions governing this process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


